Indolizino[6,5,4,3-ija]quinoline
Description
Properties
Molecular Formula |
C14H9N |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4(15),5,7,9,11-heptaene |
InChI |
InChI=1S/C14H9N/c1-2-10-4-6-12-8-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
InChI Key |
DIXAUUCCITYOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=C(N43)C=C2 |
Origin of Product |
United States |
Preparation Methods
Bottom-Up Synthesis via Bromination and Carbonization
A notable approach to preparing this compound involves its use as a precursor in the bottom-up synthesis of carbon materials. The compound is brominated using two distinct methods:
- Heat Treatment Bromination: Traditional thermal bromination at elevated temperatures.
- Ultrasonic Bromination: Application of ultrasonic waves to induce bromination, which avoids oxidation of the precursor and allows better control over the structure of the resulting carbon materials.
- Ultrasonic bromination preserves the integrity of this compound better than heat treatment.
- Brominated this compound, when carbonized at 873 K, yields carbon materials with exceptionally high percentages of tertiary nitrogen (up to 93%) and reacted edges (74%).
- Bromination lowers the carbonization temperature and enhances the reactivity of edges while maintaining the nitrogen content.
| Parameter | Heat Treatment Bromination | Ultrasonic Bromination |
|---|---|---|
| Oxidation of precursor | Occurs | Avoided |
| Carbonization temperature | Higher | Lower |
| Tertiary nitrogen content | Moderate | Up to 93% |
| Reacted edges percentage | Lower | Up to 74% |
Pd-Catalyzed Cross-Coupling and Povarov Reaction
Another advanced synthetic route involves a combination of palladium-catalyzed cross-coupling reactions with the Povarov reaction (a hetero-Diels–Alder reaction) followed by cycloisomerization to construct complex quinolino-azaullazine derivatives structurally related to this compound.
- The Povarov reaction enables the formation of polycyclic aromatic heterocycles by reacting 2′-alkynylbiaryl-2-carbaldehydes with anilines under catalytic conditions (e.g., FeCl3).
- Subsequent cycloisomerization using acids such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MsOH) facilitates ring closure to form the fused heterocyclic system.
- p-TsOH at 20 equivalents gave the best yield (~67%) for cycloisomerization.
- A one-pot procedure combining Povarov and cycloisomerization steps improved overall efficiency, yielding the target compound in 47% overall yield.
- Variation in substitution patterns on arylacetylene and aniline components allows tuning of the product properties.
Sonogashira Cross-Coupling and Corey-Fuchs Reaction
In the synthesis of derivatives of this compound, Sonogashira cross-coupling reactions are employed to couple alkynes with dibromophenyl pyrroles, followed by cyclization catalyzed by indium(III) chloride (InCl3).
- Formyl groups are introduced via the Vilsmeier-Haack reaction to generate aldehyde intermediates.
- Modified Corey-Fuchs reaction conditions convert aldehydes to alkynes, which are then used in further coupling reactions to build the polycyclic framework.
| Step | Reaction Type | Catalyst/Reagent | Yield (%) |
|---|---|---|---|
| Alkyne coupling | Sonogashira | Pd catalyst | 83 |
| Cyclization | InCl3 catalyzed | InCl3 | 29 |
| Formylation | Vilsmeier-Haack | POCl3/DMF | Not specified |
| Corey-Fuchs conversion | Modified Corey-Fuchs | CBr4/PPh3 or equivalents | High (except sterically hindered derivatives) |
Photocatalytic Synthesis of Pyrroloquinolines
A related synthetic approach involves photocatalytic reactions using Rhodamine 6G as a photocatalyst under nitrogen atmosphere in dry DMSO solvent.
- Starting from 1-(2-bromophenyl)-1H-pyrrole and various alkynes, irradiation under visible light induces coupling to form pyrrolo[1,2-a]quinoline derivatives.
- Purification is achieved by flash column chromatography, with yields ranging from 48% to 56% depending on substituents.
Summary Table of Preparation Methods
| Methodology | Key Reactions/Steps | Catalysts/Reagents | Yield Range (%) | Notes |
|---|---|---|---|---|
| Bottom-up bromination & carbonization | Bromination (heat/ultrasonic), carbonization | Bromine, ultrasonic waves | Not specified | Ultrasonic method avoids oxidation, better control |
| Pd-catalyzed cross-coupling + Povarov | Cross-coupling, Povarov reaction, cycloisomerization | Pd catalyst, FeCl3, p-TsOH | 47-67 | One-pot procedure improves yield |
| Sonogashira coupling + Corey-Fuchs | Sonogashira coupling, Vilsmeier-Haack, Corey-Fuchs | Pd catalyst, InCl3, POCl3, CBr4 | 29-83 | Steric hindrance affects some yields |
| Photocatalytic synthesis | Photocatalytic coupling under visible light | Rhodamine 6G, DIPEA, DMSO | 48-56 | Mild conditions, visible light irradiation |
Research Findings and Analysis
- The ultrasonic bromination method is superior for preparing this compound precursors for carbon materials, as it prevents oxidation and allows retention of nitrogen functionalities critical for electronic properties.
- The Povarov reaction combined with cycloisomerization offers a versatile synthetic route to complex derivatives, with acid catalyst choice and equivalents significantly impacting yields.
- Sonogashira coupling remains a robust method for constructing the indolizinoquinoline core, especially when combined with formylation and Corey-Fuchs reactions to introduce functional groups for further elaboration.
- Photocatalytic methods provide a green and efficient alternative for synthesizing related pyrroloquinoline derivatives, expanding the scope of accessible compounds.
Chemical Reactions Analysis
Types of Reactions: Indolizino[6,5,4,3-ija]quinoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the compound, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, manganese for catalyzed C-H activation, and various electron-deficient derivatives for copolymerization . The reaction conditions vary depending on the desired product, but typically involve elevated temperatures and specific catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from the reactions of this compound include π-extended ullazine derivatives, donor-acceptor conjugated polymers, and functionalized tetrahydroindolizino derivatives . These products exhibit unique electronic and optical properties, making them valuable for various applications.
Scientific Research Applications
Synthesis and Chemical Properties
Indolizino[6,5,4,3-ija]quinoline can be synthesized through several methods, including:
- Bromination : Using precursors like corannulene and indolizine, bromination can be achieved through heat or ultrasonic treatment.
- Cyclization Reactions : Recent studies have reported efficient synthesis routes involving cyclization of indole derivatives with nitriles and aldehydes under specific catalytic conditions .
The compound exhibits significant electron-donating properties due to its nitrogen content, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution. Its unique structure facilitates the formation of π-extended derivatives and conjugated polymers .
Materials Science
This compound has been utilized in the development of advanced materials:
- Carbon Materials : Heat treatment of this compound at high temperatures (973 K) leads to the formation of carbon materials with high nitrogen content. These materials are promising for applications in catalysis and energy storage due to their enhanced stability and performance characteristics .
- Dyes and Pigments : The compound serves as a precursor for synthesizing functional dyes and π-expanded porphyrinoids, which are essential in photonic applications .
Medicinal Chemistry
This compound has shown potential in medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves interaction with specific molecular targets within cancer cells .
- Antitubercular Agents : Compounds derived from this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibitory activity against the InhA enzyme crucial for bacterial survival .
Case Study 1: Carbon Material Synthesis
A study demonstrated that this compound could be used as an effective precursor for synthesizing nitrogen-doped carbon materials. The resulting materials exhibited exceptional electrical conductivity and stability under various conditions. This application is particularly relevant for developing catalysts for fuel cells and batteries .
Case Study 2: Anticancer Activity
In a series of experiments aimed at evaluating the anticancer properties of this compound derivatives, researchers found that certain modifications enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in maximizing therapeutic efficacy while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of indolizino[6,5,4,3-ija]quinoline involves its interaction with molecular targets and pathways in biological systems. The compound’s unique electronic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . In the context of dye-sensitized solar cells, the compound’s ability to absorb light and transfer electrons efficiently is key to its performance .
Comparison with Similar Compounds
Pyrido[4,3,2-de]quinolines and Isoquinolino[6,5,4,3-cde]quinolines
Structural Features :
- Pyrido[4,3,2-de]quinoline: Tricyclic system with a pyridine ring fused to quinoline.
- Isoquinolino[6,5,4,3-cde]quinoline: Tetracyclic system incorporating an additional benzene ring, increasing planarity and conjugation .
Electronic Properties :
- Pyrido derivatives lack the extended conjugation of Ullazine, limiting their utility in optoelectronics.
Ethynyl-Substituted Indolizinoquinolines
Structural Modifications :
Irinotecan-Related Indolizinoquinolines
Structural Complexity :
- Irinotecan analogs (e.g., Related Compound A) feature pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline cores with hydroxyl and ethyl substituents, enhancing interactions with topoisomerase I .
Pharmacological Relevance :
- Used clinically as topoisomerase inhibitors, contrasting with Ullazine’s non-biological electronic applications.
Key Differentiators
| Parameter | Ullazine Derivatives | Pyrido/Isoquinolinoquinolines | Irinotecan Analogs |
|---|---|---|---|
| Primary Application | Organic electronics | Anticancer agents | Chemotherapy |
| Electronic Features | Persistent radical ions | Moderate conjugation | Low π-delocalization |
| Bioactivity | None reported | High cytotoxicity | Topoisomerase inhibition |
| Substitution Impact | Ethynyl groups boost NIR absorption | Diketopyrido enhances potency | Hydroxyl groups critical for binding |
Biological Activity
Indolizino[6,5,4,3-ija]quinoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their structural diversity and biological relevance. Its unique structure allows for various interactions with biological targets, which is essential for its activity as a potential drug candidate.
1. Antimicrobial Activity
Research has indicated that this compound derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives with potent activity against a range of bacterial strains. The most active compounds showed minimum inhibitory concentration (MIC) values as low as 1.59 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 27 | 1.59 | Staphylococcus aureus |
| 28 | 0.39 | Bacillus licheniformis |
| 29 | 2.00 | Escherichia coli |
2. Antiproliferative Activity
This compound has also been studied for its antiproliferative effects on cancer cell lines. One notable study reported that certain derivatives induced apoptosis in leukemia cells by activating caspase-3 pathways. The IC50 values for these compounds ranged from 0.45 to 0.91 µM against RPMI-8226 leukemia cells, demonstrating higher potency than standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 30 | RPMI-8226 | 0.45 | Caspase-3 activation |
| 31 | HCT-116 | 2.98 | Apoptosis induction |
3. Enzyme Inhibition
This compound derivatives have shown promise as inhibitors of various enzymes involved in cancer progression and DNA methylation processes. For instance, studies have characterized quinoline-based analogs that inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation . These compounds can intercalate into DNA and disrupt the function of DNMTs, leading to hypomethylation and potential reactivation of tumor suppressor genes.
The biological activities of this compound are mediated through multiple mechanisms:
- Reactive Nitrogen Species (RNS) Generation : Some derivatives enhance nitric oxide release, contributing to their antiproliferative effects by inducing oxidative stress in cancer cells .
- Caspase Activation : The induction of apoptosis through caspase activation is a critical pathway exploited by these compounds to exert their anticancer effects .
- DNA Intercalation : Certain analogs have been shown to intercalate into DNA structures, disrupting normal cellular processes and inhibiting key enzymes involved in DNA replication and repair .
Case Studies
Several studies have investigated the biological activity of this compound derivatives:
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of synthesized quinoline derivatives against clinical isolates and reported significant efficacy against resistant strains.
- Cancer Cell Studies : Research involving various cancer cell lines demonstrated that specific derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways.
- Enzyme Interaction Studies : In vitro assays showed that certain compounds could effectively inhibit DNMTs at low concentrations, suggesting their potential use in epigenetic therapies.
Q & A
Basic: What synthetic methodologies are commonly employed for Indolizino[6,5,4,3-ija]quinoline, and how can reaction conditions be optimized for higher yields?
Answer:
this compound derivatives are typically synthesized via cyclization reactions using precursors like 3,4-diamino-1,2-dimethoxybenzene and diethyl 1,3-acetonedicarboxylate . Key optimization steps include:
- Precursor selection : Electron-rich aromatic amines enhance cyclization efficiency.
- Catalyst and solvent choice : Acidic or basic conditions (e.g., acetic acid or KOH/ethanol) influence reaction rates and byproduct formation.
- Purification : Column chromatography or recrystallization improves purity, with yields ranging from 40–75% depending on substituents .
Validation via NMR and HPLC ensures structural integrity and purity thresholds (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing the electronic structure of this compound radical ions?
Answer:
Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are essential for studying radical ions. These methods reveal:
- Spin density distribution : Localization on the 13-membered C-perimeter in radical anions, as observed in hyperfine splitting patterns .
- HOMO/LUMO interactions : Annulenyl character in frontier orbitals, confirmed through hyperfine coupling constants .
- Stability assessment : Persistent radical cations (e.g., 3,9-dimethyl derivatives) show enhanced stability due to steric protection .
Advanced: How can researchers reconcile contradictory biological activity data for this compound derivatives across different assay models?
Answer:
Contradictions often arise from assay-specific variables. Methodological strategies include:
- Dose-response normalization : Adjust for differences in cell line sensitivity (e.g., NCI-60 panel vs. primary cell assays) .
- Statistical validation : Use ANOVA followed by Fisher’s protected least significant difference to confirm significance thresholds (p < 0.05) .
- Mechanistic profiling : Correlate redox potentials (via cyclic voltammetry) with cytotoxicity to identify redox-active intermediates .
Advanced: What analytical approaches are recommended for impurity profiling of this compound in pharmaceutical research?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is standard for impurity quantification:
- Reference standards : USP-certified compounds (e.g., Irinotecan-related compounds B and C) enable peak identification .
- Thresholds : Limit unspecified impurities to <0.10% and total impurities to <0.5% using relative response factors .
- Method validation : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .
Basic: How do structural modifications (e.g., alkylation or aryl substitution) influence the biological activity of this compound?
Answer:
- Alkyl groups : Methyl or ethyl substituents at positions 3 and 9 enhance lipophilicity, improving blood-brain barrier penetration .
- Aryl groups : Diphenyl derivatives exhibit reduced cytotoxicity due to steric hindrance at target binding sites .
- Electron-withdrawing groups : Nitro or cyano substituents increase redox activity, correlating with higher topoisomerase I inhibition .
Advanced: What methodologies are used to correlate electrochemical properties with biological activity in this compound derivatives?
Answer:
Cyclic voltammetry (CV) in acetonitrile identifies reversible redox waves:
- Dianion formation (Q⁻²) : Stable dianions (half-wave potentials E₁/₂ = −0.5 to −0.8 V) correlate with antitumor activity in in vivo models .
- Spin population mapping : ESR data confirm spin localization patterns, linking redox behavior to DNA intercalation efficacy .
- Structure-activity relationships (SAR) : Derivatives with lower reduction potentials show enhanced cytotoxicity due to increased radical stability .
Basic: What are the best practices for documenting experimental protocols to ensure reproducibility in this compound synthesis?
Answer:
- Detailed procedural logs : Specify reaction stoichiometry, temperature (±1°C), and stirring rates .
- Data visualization : Use tables for yield/purity data and figures for spectral comparisons (e.g., NMR/UV-Vis overlays) .
- Replication notes : Include troubleshooting steps (e.g., column chromatography gradients or recrystallization solvents) .
Advanced: How can computational modeling complement experimental studies of this compound’s electronic properties?
Answer:
- DFT calculations : Predict HOMO/LUMO energy levels (e.g., −4.98 eV/−3.58 eV for PTITQ-IID analogs) and validate experimental redox potentials .
- Molecular docking : Simulate binding interactions with topoisomerase I or DNA to guide synthetic prioritization .
- QSAR models : Use Hammett constants (σ) or π-electronic parameters to forecast bioactivity trends .
Basic: What regulatory guidelines govern the use of this compound derivatives in preclinical studies?
Answer:
- ICH Harmonized Guidelines : Ensure impurity profiling (Q3A/B), stability testing (Q1A), and dose-range findings align with FDA/EMA standards .
- Safety protocols : Follow GHS classifications for acute toxicity (e.g., H301/H311) and handling precautions .
- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal or in vitro study design .
Advanced: How can researchers address stability challenges in this compound formulations during long-term storage?
Answer:
- Degradation monitoring : Accelerated stability studies (40°C/75% RH) identify hydrolysis-prone derivatives (e.g., lactone ring opening in camptothecin analogs) .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., sucrose) enhances shelf life by reducing oxidative degradation .
- Container closure systems : Use amber glass vials with nitrogen headspace to minimize photolytic and oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
